3-Amino-4-nitrobenzoic acid
Overview
Description
3-Amino-4-nitrobenzoic acid is a compound with the molecular formula C7H6N2O4 . It is used in various scientific research applications, including as a substrate for enzymatic reactions .
Synthesis Analysis
Single crystals of 4-amino-3-nitrobenzoic acid suitable for X-ray analysis were obtained by the slow evaporation method . The new compound structure was studied by IR and UV spectroscopy, thermogravimetric analysis, elemental analysis, as well as Hirshfeld surface analysis and Molecular Docking .Molecular Structure Analysis
The preparation of 4-amino-3-nitrobenzoic acid in the triclinic crystal form has been established. The monoclinic form is called polymorph I, while triclinic crystals are designated as polymorph II . In the former polymorph, 4-A3NBA molecules are associated with the 3D network by H-bonds, while in the case of the latter polymorph, the H-bonded layers are incorporated into crystal structure by π•••π interactions .Chemical Reactions Analysis
The synthesis of 4-amino-3-nitrobenzoic acid is a simple Fischer esterification reaction .Physical And Chemical Properties Analysis
The compound has a molecular weight of 182.13 . It is a white crystalline solid .Scientific Research Applications
Synthesis and Industrial Applications
- 3-Amino-4-nitrobenzoic acid is significant in organic chemistry and industrial production, primarily as an intermediate for medicines and dyes. It plays a crucial role in the manufacture of azo dyes, biodobenzene acid, bile acid filmo, and is a key raw material in pressure-ian replication materials. Its synthesis involves nitration reactions using benzoic acid as raw materials, followed by reduction reactions, including iron and metal palladium catalytic reduction (Yin Qun, 2010).
Educational Applications in Chemistry
- The compound is used in educational settings, such as in introductory organic chemistry courses, where its synthesis via a Fischer esterification reaction serves as a practical experiment. This reaction demonstrates the conversion to 4-amino-3-nitrobenzoic acid methyl ester, illustrating basic organic synthesis concepts (Caleb M Kam et al., 2020).
Molecular Co-Crystal Formation
- 3-Amino-4-nitrobenzoic acid is used in the formation of molecular co-crystals, such as its adduct with 3-amino-1H-1,2,4-triazole. These structures, determined through X-ray diffraction, are significant for understanding molecular interactions and designing materials with specific properties (D. Lynch et al., 1994).
Microbial Transformation Research
- In the field of environmental microbiology, studies focus on the microbial transformation of compounds like 3-nitrobenzoic acid in sewage effluent. These transformations are important for understanding the environmental fate of nitroaromatic compounds and their potential toxicity (L. E. Hallas & M. Alexander, 1983).
Pharmacological Research
- Research has identified derivatives of 3-nitro-4-amino benzoic acids as selective agonists for the GPR109b receptor, a human GPCR. Such findings are crucial for developing new drugs targeting specific receptors (P. Skinner et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-amino-4-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCCVBLUKJRDOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281179 | |
Record name | 3-amino-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-nitrobenzoic acid | |
CAS RN |
6968-22-5 | |
Record name | 6968-22-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20672 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-amino-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-4-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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